1-Chloro-2-methyl-5-(methylsulfanyl)pentane
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Overview
Description
1-Chloro-2-methyl-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15ClS. It is a chlorinated alkane with a methylsulfanyl group attached to the pentane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-methyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-5-(methylsulfanyl)pentane using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-methyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 2-methyl-5-(methylsulfanyl)pentane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-Methyl-5-(methylsulfanyl)pentanol.
Oxidation: 1-Chloro-2-methyl-5-(methylsulfinyl)pentane or 1-chloro-2-methyl-5-(methylsulfonyl)pentane.
Reduction: 2-Methyl-5-(methylsulfanyl)pentane.
Scientific Research Applications
1-Chloro-2-methyl-5-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-methyl-5-(methylsulfanyl)pentane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the conditions used.
Comparison with Similar Compounds
1-Chloro-2-methyl-5-(methylsulfanyl)pentane can be compared with other similar compounds such as:
1-Chloro-2-(chloromethyl)-2-methyl-5-(methylsulfanyl)pentane: This compound has an additional chlorine atom, making it more reactive in substitution reactions.
2-Methyl-5-(methylsulfanyl)pentane: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-2-methyl-5-(methylsulfinyl)pentane:
The uniqueness of this compound lies in its combination of a chlorinated alkane and a methylsulfanyl group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H15ClS |
---|---|
Molecular Weight |
166.71 g/mol |
IUPAC Name |
1-chloro-2-methyl-5-methylsulfanylpentane |
InChI |
InChI=1S/C7H15ClS/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3 |
InChI Key |
BYNMIDRKDRQLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCSC)CCl |
Origin of Product |
United States |
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